2-Fluoro-3-methylpyridine-4-boronic acid
Overview
Description
2-Fluoro-3-methylpyridine-4-boronic acid is an organoboron compound with the molecular formula C₆H₇BFNO₂. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and the fluorine and methyl groups are attached to the second and third positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylpyridine-4-boronic acid typically involves the borylation of 2-fluoro-3-methylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylpyridine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different substituted pyridines.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or organometallic compounds are employed under various conditions, often involving catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridines.
Scientific Research Applications
2-Fluoro-3-methylpyridine-4-boronic acid is widely used in scientific research due to its versatility:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylpyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the pyridine ring with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylpyridine-5-boronic acid
- 2-Fluorophenylboronic acid
- 2-Fluoro-3-pyridineboronic acid
Uniqueness
2-Fluoro-3-methylpyridine-4-boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly useful in certain synthetic applications, such as the formation of complex molecules in medicinal chemistry.
Properties
IUPAC Name |
(2-fluoro-3-methylpyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDPJNGZUBIPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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